3-Fluorotetrahydro-2H-pyran-4-yl methanesulfonate
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Overview
Description
3-Fluorotetrahydro-2H-pyran-4-yl methanesulfonate is an organic compound with the molecular formula C6H11FO4S and a molecular weight of 198.21 g/mol . This compound is characterized by the presence of a fluorine atom attached to a tetrahydropyran ring, which is further substituted with a methanesulfonate group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluorotetrahydro-2H-pyran-4-yl methanesulfonate typically involves the fluorination of tetrahydropyran derivatives followed by sulfonation. One common method includes the reaction of tetrahydropyran with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting fluorinated compound is then treated with methanesulfonyl chloride in the presence of a base like triethylamine to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorotetrahydro-2H-pyran-4-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.
Hydrolysis: The methanesulfonate group can be hydrolyzed to produce the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted derivatives depending on the nucleophile used.
- Oxidized or reduced forms of the original compound.
- Alcohols from hydrolysis reactions .
Scientific Research Applications
3-Fluorotetrahydro-2H-pyran-4-yl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluorotetrahydro-2H-pyran-4-yl methanesulfonate involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The methanesulfonate group acts as a good leaving group, facilitating substitution reactions. These properties make the compound useful in modifying biological molecules and studying enzyme-catalyzed processes .
Comparison with Similar Compounds
- cis-3-Fluorotetrahydro-2H-pyran-4-yl methanesulfonate
- trans-3-Fluorotetrahydro-2H-pyran-4-yl methanesulfonate
- 4-Fluorotetrahydro-2H-pyran
Comparison:
- cis-3-Fluorotetrahydro-2H-pyran-4-yl methanesulfonate and trans-3-Fluorotetrahydro-2H-pyran-4-yl methanesulfonate are stereoisomers of the compound, differing in the spatial arrangement of atoms. This can affect their reactivity and interaction with other molecules.
- 4-Fluorotetrahydro-2H-pyran lacks the methanesulfonate group, which significantly alters its chemical properties and reactivity .
3-Fluorotetrahydro-2H-pyran-4-yl methanesulfonate stands out due to its unique combination of a fluorine atom and a methanesulfonate group, making it a versatile compound in various chemical and biological applications.
Biological Activity
3-Fluorotetrahydro-2H-pyran-4-yl methanesulfonate is a chemical compound notable for its unique structure and potential biological activities. It has a molecular formula of C6H11FO4S and a molecular weight of approximately 198.21 g/mol. This compound exists in two stereoisomeric forms: cis and trans, which may exhibit different biological properties due to their stereochemistry.
Chemical Structure and Properties
The structure of this compound features a tetrahydropyran ring with a fluorine atom at the 3-position and a methanesulfonate group at the 4-position. This specific arrangement contributes to its chemical reactivity and potential applications in medicinal chemistry and organic synthesis.
Comparison of Stereoisomers
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate | C6H11FO4S | Stereoisomer with potential different biological activity |
Trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate | C6H11FO4S | Different stereochemistry affecting reactivity |
3-Fluoro-tetrahydrofuran | C5H9FO | Lacks the methanesulfonate group; simpler structure |
3-Fluoropiperidine | C5H10FN | A piperidine derivative that may exhibit different pharmacological properties |
Biological Activity
The biological activity of this compound is an area of ongoing research, particularly regarding its interactions within biological systems. Initial studies suggest that the compound may serve as an intermediate in the synthesis of bioactive molecules, potentially influencing various biological pathways.
Research indicates that the presence of the fluorine atom and the methanesulfonate group may enhance the compound's reactivity compared to non-fluorinated counterparts. This increased reactivity could lead to significant biological interactions, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : It might interact with various receptors, influencing physiological responses.
- Antimicrobial Activity : Some studies suggest potential antimicrobial properties, warranting further investigation.
Case Studies and Research Findings
- Synthesis and Characterization : A study demonstrated the efficient synthesis of both cis and trans isomers of this compound, highlighting their distinct properties and potential applications in drug design .
- Biological Assays : Preliminary assays indicated that both stereoisomers exhibit varying degrees of biological activity, suggesting that stereochemistry plays a crucial role in their effectiveness .
- Comparative Analysis : Research comparing this compound with structurally similar compounds revealed enhanced biological activity due to its unique functional groups .
Properties
CAS No. |
1481690-52-1 |
---|---|
Molecular Formula |
C6H11FO4S |
Molecular Weight |
198.21 g/mol |
IUPAC Name |
(3-fluorooxan-4-yl) methanesulfonate |
InChI |
InChI=1S/C6H11FO4S/c1-12(8,9)11-6-2-3-10-4-5(6)7/h5-6H,2-4H2,1H3 |
InChI Key |
ISMGDABABBATQE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CCOCC1F |
Origin of Product |
United States |
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